molecular formula C21H20ClF3N2O2S B2558415 2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one CAS No. 919712-38-2

2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

Cat. No.: B2558415
CAS No.: 919712-38-2
M. Wt: 456.91
InChI Key: VZFPCUYMRNXGRQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a 4,5-dihydro-1H-imidazole core substituted with a 4-chlorophenoxy group, a methyl group, a propan-1-one moiety, and a benzylthio group bearing a trifluoromethyl substituent. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and cyclization, as inferred from analogous imidazole derivatives described in the literature . Structural characterization of such compounds typically employs techniques like NMR, UV spectroscopy, and X-ray crystallography using programs such as SHELXL .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClF3N2O2S/c1-20(2,29-17-9-7-16(22)8-10-17)18(28)27-12-11-26-19(27)30-13-14-3-5-15(6-4-14)21(23,24)25/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFPCUYMRNXGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN=C1SCC2=CC=C(C=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves multi-step organic reactions:

  • Formation of 4-chlorophenoxyacetic acid: from 4-chlorophenol through etherification.

  • Synthesis of 2-(4-chlorophenoxy)-2-methylpropan-1-ol: via reaction with isobutylene in the presence of a suitable catalyst.

  • Formation of the imidazole ring: by reacting the alcohol with thioimidazole.

  • Final step: involves the incorporation of the trifluoromethyl benzyl group through a substitution reaction with trifluoromethyl benzyl chloride.

Industrial Production Methods

Industrially, the production can be scaled up using continuous flow reactors which allow for better control over reaction parameters and yield optimization. This often involves:

  • High-temperature reactions: under controlled environments.

  • Use of phase transfer catalysts: to enhance reaction rates.

  • Purification: using chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of carboxylic acids or ketones depending on the site of oxidation.

  • Reduction: : Can be reduced to corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Capable of undergoing various nucleophilic substitutions due to the presence of the trifluoromethyl group and chlorine atom.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), Jones reagent (CrO₃, H₂SO₄).

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃), sodium thiolate (NaS-R).

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones.

  • Reduction: : Alcohols or amines.

  • Substitution: : Varied, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have focused on the synthesis of derivatives similar to this compound, demonstrating potential anticancer properties. For instance, compounds containing imidazole and triazole rings have shown promising cytotoxic effects against various cancer cell lines. The incorporation of trifluoromethyl groups is believed to enhance lipophilicity and biological activity, which can be beneficial in drug design .
  • Anti-inflammatory Properties :
    • The compound's structural analogs have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Research indicates that modifications in the alkyl side chains can influence selectivity towards these enzymes, potentially leading to new anti-inflammatory agents .
  • Antimicrobial Activity :
    • The presence of the chlorophenoxy group has been associated with antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various bacterial strains, suggesting that this compound may also exhibit antibacterial activity .

Material Science Applications

The unique chemical structure of this compound allows it to be explored in material science, particularly in the development of advanced materials such as:

  • Organic Light Emitting Diodes (OLEDs) :
    • Compounds featuring trifluoromethyl groups are often utilized in OLED technology due to their favorable electronic properties. The potential for this compound to be used as a dopant or host material in OLEDs is an area of ongoing research.
  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. Research into polymer composites that include such functionalized compounds is gaining traction .

Case Study 1: Anticancer Evaluation

A study conducted by researchers synthesized several derivatives based on the imidazole structure, including variations of the target compound. The derivatives were tested against human cancer cell lines, revealing significant cytotoxicity attributed to the trifluoromethyl substitution enhancing membrane permeability .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory potential was assessed through in vitro assays measuring COX enzyme inhibition. The results indicated that certain derivatives exhibited selective inhibition of COX-1 over COX-2, suggesting a mechanism for reduced side effects typically associated with non-selective NSAIDs .

Mechanism of Action

The compound exerts its effects through several mechanisms:

Molecular Targets

  • Enzyme inhibition: : Acts on specific enzymes by binding to their active sites.

  • Receptor interaction: : Engages with receptors at a molecular level, affecting cellular responses.

Pathways Involved

  • Signal transduction pathways: : Influences various signaling cascades within cells.

  • Metabolic pathways: : Modulates metabolic processes, altering the production of key metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of heterocyclic molecules, particularly substituted imidazoles and thiazoles. Below is a detailed comparison based on substituent effects, synthetic routes, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 4,5-dihydroimidazole 4-chlorophenoxy, CF3-benzylthio, propan-1-one ~480 (estimated) High lipophilicity (CF3 group); potential metabolic stability; possible kinase inhibition
2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole Imidazole 4-chlorophenyl, three phenyl groups ~435 Antimicrobial activity; planar structure enhances π-π stacking in biological targets
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole Chlorophenyl, fluorophenyl, triazole ~590 Isostructural packing (P¯I symmetry); potential as a photosensitizer or optoelectronic material
2-(4-Chlorophenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole Imidazole 4-chlorophenyl, allyl group ~385 Enhanced solubility (allyl group); crystallographic stability via C–H···π interactions
1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole Imidazole 3-chloro-4-fluorophenyl, two phenyl groups ~450 Dual halogen substituents may improve binding affinity in receptor-targeted therapies

Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs (e.g., allyl-substituted imidazole in ). The benzylthio linkage may confer redox activity or metal-binding capacity, distinguishing it from thiazole derivatives (e.g., compound in ).

Structural Flexibility :

  • The 4,5-dihydroimidazole core introduces partial saturation, reducing planarity compared to fully aromatic imidazoles (e.g., ). This could impact binding kinetics in biological systems.

Synthetic Complexity: The target compound requires advanced synthetic strategies due to its multiple substituents. Analogous compounds (e.g., ) employ toluene/ethanol solvent systems and Na2CO3 for cyclization, suggesting similar conditions might be applicable.

Such packing arrangements could influence solubility and stability.

Research Findings and Implications

  • Biological Potential: The combination of a chlorophenoxy group (common in herbicides) and a trifluoromethylbenzylthio moiety (seen in protease inhibitors) suggests dual agrochemical and pharmaceutical applications.
  • Knowledge Gaps: Specific data on solubility, toxicity, and synthetic yields are absent in the provided evidence. Further studies using programs like SHELXL or WinGX for crystallography and ORTEP for visualization are recommended.

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-1-(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Chlorophenoxy group : Enhances lipophilicity and biological activity.
  • Trifluoromethyl group : Often associated with increased potency in pharmacological applications.
  • Imidazole moiety : Known for its role in many biologically active compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies have indicated that the imidazole ring may play a crucial role in inhibiting certain enzymes or receptors involved in cell proliferation and survival pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound has been tested against various cancer cell lines, such as MDA-MB-435 (melanoma) and K-562 (leukemia), showing promising results with IC50 values indicating effective inhibition of cell growth. In one study, a related compound exhibited an IC50 value of 2.09 µM against CCRF-CEM leukemia cells, significantly lower than standard anticancer drugs like bendamustine (60 µM) and chlorambucil (52 µM) .

Antifungal Activity

The compound's antifungal potential has also been explored. For example:

  • Inhibition of Fungal Growth : Research indicates that modifications to the phenyl ring can enhance antifungal activity. Compounds structurally similar to this one have shown MIC values ranging from 64 to 512 µg/mL against strains such as Candida albicans and Aspergillus niger .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Study on Anticancer Properties :
    • A series of derivatives based on the imidazole framework were synthesized and screened for cytotoxicity against multiple cancer cell lines.
    • The study found that specific substitutions on the phenyl ring significantly enhanced activity, demonstrating structure-activity relationships (SAR) that guide further development .
  • Agrochemical Applications :
    • The compound is an important intermediate in synthesizing agrochemicals like difenoconazole, which is used for its fungicidal properties . This highlights the dual utility of such compounds in both therapeutic and agricultural contexts.

Data Tables

Activity Type Cell Line/Organism IC50/MIC Value Reference
AnticancerCCRF-CEM (Leukemia)2.09 µM
AnticancerMDA-MB-435 (Melanoma)Not specified
AntifungalCandida albicans64 - 512 µg/mL
AntifungalAspergillus niger64 - 512 µg/mL

Q & A

Q. What are the common synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step organic reactions, typically involving the formation of the imidazole core followed by functionalization. A standard approach includes:

  • Imidazole ring construction : Cyclocondensation of substituted aldehydes, amines, and ammonium acetate under reflux in acetic acid or ethanol .
  • Thioether linkage : Reaction of the imidazole intermediate with 4-(trifluoromethyl)benzyl thiol in the presence of a base (e.g., K₂CO₃) in DMF or THF .
  • Propanone coupling : The final step often employs nucleophilic substitution or Mitsunobu conditions to attach the 4-chlorophenoxy group . Optimization involves adjusting solvent polarity, temperature, and stoichiometry to improve yields.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and purity.
  • X-ray crystallography : For unambiguous confirmation of molecular geometry and stereochemistry (e.g., using SHELXL for refinement) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns . Cross-referencing NMR shifts with computational predictions (e.g., DFT) enhances reliability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational modeling results?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. To address this:

  • Validate crystal structures : Refine X-ray data using SHELXL to compare bond lengths/angles with DFT-optimized geometries .
  • Dynamic NMR studies : Probe temperature-dependent chemical shifts to identify conformational flexibility .
  • Docking simulations : Compare experimental IR/Raman spectra with vibrational modes predicted by software like Gaussian .

Q. What challenges arise during crystallographic refinement of this compound, and how are they mitigated?

Common issues include:

  • Disordered substituents : The trifluoromethyl group or thioether moiety may exhibit rotational disorder. Use PART and ISOR commands in SHELXL to model anisotropic displacement .
  • Twinning : If twinning is detected (e.g., via Rint > 0.05), apply TWIN/BASF commands in SHELXL .
  • Weak diffraction : High-resolution synchrotron data or cryocooling (100 K) improves data quality .

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

DoE methodologies, such as factorial design, systematically vary parameters (e.g., temperature, catalyst loading) to identify optimal conditions:

  • Response surface modeling : Quantify the impact of solvent polarity on yield using software like Minitab .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility and enable real-time monitoring of intermediates .

Q. What strategies confirm the stereochemistry of the imidazole-thioether moiety?

  • Single-crystal X-ray analysis : Resolve absolute configuration using anomalous dispersion effects (e.g., Cu-Kα radiation) .
  • Chiral HPLC : Compare retention times with enantiopure standards .
  • Circular Dichroism (CD) : Correlate experimental CD spectra with computational (TD-DFT) predictions for chiral centers .

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